molecular formula C16H17N3O4S B13989070 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline CAS No. 49674-95-5

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline

Katalognummer: B13989070
CAS-Nummer: 49674-95-5
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: UOGXSIYIGMBCST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanyl group attached to a 2,4-dinitrophenyl ring, which is further connected to an n,n-diethylaniline moiety. The presence of both nitro and sulfanyl groups in its structure makes it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with n,n-diethylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of nitro, sulfanyl, and aniline groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

49674-95-5

Molekularformel

C16H17N3O4S

Molekulargewicht

347.4 g/mol

IUPAC-Name

4-(2,4-dinitrophenyl)sulfanyl-N,N-diethylaniline

InChI

InChI=1S/C16H17N3O4S/c1-3-17(4-2)12-5-8-14(9-6-12)24-16-10-7-13(18(20)21)11-15(16)19(22)23/h5-11H,3-4H2,1-2H3

InChI-Schlüssel

UOGXSIYIGMBCST-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.